Methyl cyanoformate
Overview
Description
Biochemical Analysis
. . .
Biochemical Properties
Methyl cyanoformate plays a significant role in biochemical reactions. It is frequently used as a reagent to synthesize regioselective β-keto esters via C-acylation of lithium enolates . This indicates that this compound can interact with lithium enolates, a type of biomolecule, in biochemical reactions .
Molecular Mechanism
It is known that when a lithium enolate is generated in diethyl ether or methyl t-butyl ether, treatment with this compound will selectively afford the C-acylation product . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Methyl cyanoformate can be synthesized by treating methyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst such as 18-crown-6 or tetra-n-butylammonium bromide . The reaction typically involves the following steps:
- Methyl chloroformate is mixed with potassium cyanide.
- A phase transfer catalyst is added to facilitate the reaction.
- The mixture is stirred, and this compound is formed .
Chemical Reactions Analysis
Methyl cyanoformate undergoes various types of chemical reactions, including:
Scientific Research Applications
Methyl cyanoformate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of β-keto esters and other organic compounds due to its selective acylation properties.
Catalysis: It serves as a reagent in catalytic reactions, including the formation of cyanohydrin carbonates.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The primary mechanism of action of methyl cyanoformate involves its role as an acylating agent. When used in the C-acylation of enolates, it selectively reacts with the carbon atom of the enolate, forming a β-keto ester . This selectivity is due to the electrophilic nature of the carbonyl carbon in this compound, which preferentially reacts with nucleophilic sites on the enolate .
Comparison with Similar Compounds
Methyl cyanoformate is often compared with other acylating agents such as:
Methyl Chloroformate: While both are used for acylation, this compound offers better regioselectivity in C-acylation reactions.
Ethyl Cyanoformate: Similar to this compound, it is used in cyanation reactions but has different reactivity and selectivity profiles.
Acyl Halides and Anhydrides: These traditional acylating agents can produce variable amounts of O-acylated products, making this compound a superior choice for certain reactions.
This compound’s unique properties and selective reactivity make it a valuable reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
methyl cyanoformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFJXLKRAFEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066235 | |
Record name | Carbonocyanidic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-15-2 | |
Record name | Methyl cyanoformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17640-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyanoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonocyanidic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonocyanidic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyanoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl cyanoformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9M7F9JLT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl cyanoformate?
A1: this compound has the molecular formula C3H3NO2 and a molecular weight of 85.06 g/mol. []
Q2: What spectroscopic techniques have been employed to study the structure of this compound?
A2: Several spectroscopic techniques have been used to characterize this compound, including microwave spectroscopy, [] Raman spectroscopy, [] and infrared spectroscopy. [, ] These techniques provide information on bond lengths, bond angles, vibrational frequencies, and conformational preferences.
Q3: What is the dominant conformation of this compound at ambient temperature?
A3: The s-trans conformer, where the methyl group is trans to the cyano group, is the only stable conformation observed at ambient temperature. This conclusion is supported by both spectroscopic data and ab initio calculations. []
Q4: What is this compound commonly used for in organic synthesis?
A4: this compound, often referred to as Mander's reagent, is widely employed as a reagent for C-selective ketone alkoxycarbonylations. [, ] It enables the introduction of a carbomethoxy group (COOCH3) to a molecule.
Q5: How does this compound react with ketone enolates?
A5: this compound reacts with ketone enolates to produce β-keto esters. This reaction, known as the Mander carbomethoxylation, proceeds through a nucleophilic addition-elimination mechanism. [, ]
Q6: Can this compound be used for the synthesis of compounds other than β-keto esters?
A6: Yes, this compound has found applications in the synthesis of various compounds. It can be used for the preparation of oxoalkenenitriles from 1,3-dicarbonyl compounds via an unusual deoxycyanation reaction. [] Additionally, it serves as a reagent in the synthesis of cyanohydrin carbonates from carbonyl compounds. []
Q7: What are some challenges associated with the use of this compound in organic synthesis?
A7: One challenge is the potential for competing reactions, such as O-alkylation instead of the desired C-alkylation, especially when reacting with ambident nucleophiles. [] Controlling regioselectivity in these reactions is crucial for achieving the desired product.
Q8: Can this compound participate in reactions as a substrate rather than a reagent?
A8: Yes, this compound can act as a substrate in certain catalytic reactions. For instance, it has been employed in palladium-catalyzed cyanoesterification reactions with norbornene, leading to the formation of exo-cyanoester products with high selectivity. [, ]
Q9: What is the mechanism of the palladium-catalyzed cyanoesterification of norbornene with this compound?
A9: The reaction proceeds through a sequence of steps involving oxidative addition of this compound to the palladium catalyst, followed by insertion of norbornene into the Pd-COOMe bond. A subsequent reductive elimination step, where the cyanide group transfers from palladium to norbornene, yields the final product. []
Q10: Why is exo-selectivity observed in the palladium-catalyzed cyanoesterification of norbornene with this compound?
A10: Computational studies suggest that the origin of exo-selectivity can be traced back to the initial olefin coordination step. The exo-isomer of the norbornene-palladium complex is energetically favored due to more favorable steric and agostic interactions compared to the endo-isomer. []
Q11: Have computational methods been employed to study this compound?
A11: Yes, computational chemistry has played a significant role in understanding the structure, reactivity, and spectroscopic properties of this compound. Various ab initio and density functional theory (DFT) calculations have been performed. [, , , , ]
Q12: What information can be obtained from computational studies on this compound?
A12: Computational studies provide insights into various aspects, including the conformational preferences of this compound, the energetics of different reaction pathways, and the prediction of spectroscopic parameters like vibrational frequencies and rotational constants. [, , ]
Q13: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound or its derivatives?
A13: While specific QSAR models for this compound are not explicitly mentioned in the provided research, its application in medicinal chemistry, particularly in the synthesis of tropane derivatives as dopamine transporter probes, suggests the potential for developing such models to explore structure-activity relationships. []
Q14: What happens when this compound is exposed to UV radiation?
A14: Upon absorption of UV radiation at 193 nm, this compound undergoes photodissociation, leading to the formation of various products, including ro-vibrationally excited HCN and HNC. [, ]
Q15: Why is the photochemistry of this compound relevant to astrophysics?
A15: this compound, as a cyano-containing hydrocarbon, is proposed as a potential photolytic source for HCN and HNC in astrophysical environments. This is significant because these molecules are crucial in interstellar chemistry and the formation of more complex organic molecules in space. [, ]
Q16: What experimental techniques are used to study the photodissociation of this compound?
A16: Nanosecond time-resolved infrared emission spectroscopy is employed to investigate the photolysis products of this compound. By analyzing the emitted IR radiation, researchers can identify the nascent photoproducts and gain insights into the dissociation mechanisms. [, , ]
Q17: Is this compound a stable compound?
A17: While this compound is sufficiently stable to be used as a reagent in organic synthesis, it can undergo decomposition under certain conditions. For example, secondary amines can react with this compound to form carbamates. []
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